Cas no 887588-67-2 (1-{4-(aminomethyl)phenylmethyl}piperidin-4-ol)
1-{4-(aminomethyl)phenylmethyl}piperidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinol,1-[[4-(aminomethyl)phenyl]methyl]-
- 1-(4-AMINOMETHYL-BENZYL)-PIPERIDIN-4-OL
- 887588-67-2
- Z239873162
- EN300-68240
- AKOS000139707
- 1-[4-(Aminomethyl)benzyl]-4-piperidinol
- 1-([4-(Aminomethyl)phenyl]methyl)piperidin-4-ol
- 1-(4-(Aminomethyl)benzyl)piperidin-4-ol
- 1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol
- BB 0262926
- SCHEMBL2485926
- DTXSID90588488
- 1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol
- 1-{4-(aminomethyl)phenylmethyl}piperidin-4-ol
-
- MDL: MFCD06656909
- Inchi: 1S/C13H20N2O/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15/h1-4,13,16H,5-10,14H2
- InChI Key: JTGIUXXVEATROB-UHFFFAOYSA-N
- SMILES: OC1CCN(CC2C=CC(CN)=CC=2)CC1
Computed Properties
- Exact Mass: 220.157563266g/mol
- Monoisotopic Mass: 220.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.5Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 1.142
- Boiling Point: 384.8°C at 760 mmHg
- Flash Point: 186.5°C
- Refractive Index: 1.598
- PSA: 49.49000
- LogP: 1.74020
1-{4-(aminomethyl)phenylmethyl}piperidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A639563-25mg |
1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol |
887588-67-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A639563-50mg |
1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol |
887588-67-2 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A639563-250mg |
1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol |
887588-67-2 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM527973-1g |
1-(4-(Aminomethyl)benzyl)piperidin-4-ol |
887588-67-2 | 97% | 1g |
$233 | 2022-08-31 | |
| Enamine | EN300-68240-0.05g |
1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol |
887588-67-2 | 95.0% | 0.05g |
$45.0 | 2025-03-21 | |
| Enamine | EN300-68240-0.1g |
1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol |
887588-67-2 | 95.0% | 0.1g |
$67.0 | 2025-03-21 | |
| Enamine | EN300-68240-0.25g |
1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol |
887588-67-2 | 95.0% | 0.25g |
$96.0 | 2025-03-21 | |
| Enamine | EN300-68240-0.5g |
1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol |
887588-67-2 | 95.0% | 0.5g |
$151.0 | 2025-03-21 | |
| Enamine | EN300-68240-1.0g |
1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol |
887588-67-2 | 95.0% | 1.0g |
$193.0 | 2025-03-21 | |
| Enamine | EN300-68240-2.5g |
1-{[4-(aminomethyl)phenyl]methyl}piperidin-4-ol |
887588-67-2 | 95.0% | 2.5g |
$378.0 | 2025-03-21 |
1-{4-(aminomethyl)phenylmethyl}piperidin-4-ol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1-{4-(aminomethyl)phenylmethyl}piperidin-4-ol
1-{4-(Aminomethyl)phenylmethyl}Piperidin-4-ol: A Comprehensive Overview
1-{4-(Aminomethyl)phenylmethyl}Piperidin-4-ol (CAS No. 887588-67-2) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure combining a piperidine ring with a phenylmethyl group and an amino substituent, has garnered attention due to its potential applications in drug discovery and chemical synthesis. The compound's structure, properties, and recent research advancements are explored in detail below.
The molecular structure of 1-{4-(Aminomethyl)phenylmethyl}Piperidin-4-ol is defined by its piperidine ring, which is a six-membered cyclic amine. The piperidine moiety is substituted at the 4-position with a hydroxyl group (-OH), while the 1-position is attached to a phenylmethyl group that bears an amino substituent at the para position. This arrangement imparts the molecule with both hydrophilic and hydrophobic characteristics, making it suitable for various chemical reactions and biological interactions.
Recent studies have highlighted the importance of 1-{4-(Aminomethyl)phenylmethyl}Piperidin-4-ol in medicinal chemistry. Researchers have investigated its role as a precursor in the synthesis of bioactive compounds, particularly those with potential therapeutic applications. For instance, the compound has been employed in the development of novel analgesics and anti-inflammatory agents, leveraging its ability to interact with key biological targets such as G-protein coupled receptors (GPCRs) and ion channels.
The synthesis of 1-{4-(Aminomethyl)phenylmethyl}Piperidin-4-ol involves a multi-step process that typically begins with the preparation of the piperidine ring. Various methods have been reported in the literature, including nucleophilic substitution reactions and catalytic hydrogenation. The choice of synthetic pathway depends on factors such as yield optimization, cost-effectiveness, and environmental considerations. Recent advancements in catalytic systems have enabled more efficient syntheses, reducing production costs and minimizing waste.
In terms of chemical properties, 1-{4-(Aminomethyl)phenylmethyl}Piperidin-4-ol exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in water is moderate, while it shows higher solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The biological activity of 1-{4-(Aminomethyl)phenylmethyl}Piperidin-4-ol has been extensively studied in vitro and in vivo. Preclinical studies have demonstrated its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, the compound has shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory responses.
Recent research has also focused on the pharmacokinetic profile of 1-{4-(Aminomethyl)phenylmethyl}Piperidin-4-ol, with particular emphasis on its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies indicate that the compound exhibits moderate oral bioavailability in animal models, with metabolism primarily occurring via cytochrome P450 enzymes. These findings are crucial for optimizing drug delivery systems and ensuring therapeutic efficacy.
In conclusion, 1-{4-(Aminomethyl)phenylmethyl}Piperidin-4-ol (CAS No. 887588-67-2) is a versatile compound with promising applications in drug development and chemical synthesis. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool for researchers in academia and industry alike.
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